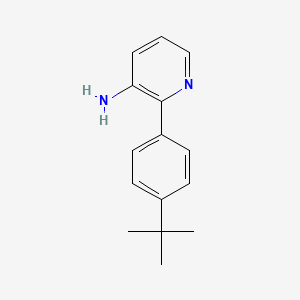2-(4-(tert-Butyl)phenyl)pyridin-3-amine
CAS No.: 1368645-61-7
Cat. No.: VC5584572
Molecular Formula: C15H18N2
Molecular Weight: 226.323
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1368645-61-7 |
|---|---|
| Molecular Formula | C15H18N2 |
| Molecular Weight | 226.323 |
| IUPAC Name | 2-(4-tert-butylphenyl)pyridin-3-amine |
| Standard InChI | InChI=1S/C15H18N2/c1-15(2,3)12-8-6-11(7-9-12)14-13(16)5-4-10-17-14/h4-10H,16H2,1-3H3 |
| Standard InChI Key | UIUCWHHZIWITCM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)C2=C(C=CC=N2)N |
Introduction
Chemical and Structural Characteristics
Molecular Architecture and Physicochemical Properties
2-(4-(tert-Butyl)phenyl)pyridin-3-amine possesses the molecular formula C₁₅H₁₈N₂ and a molar mass of 226.32 g/mol . The tert-butyl group at the para position of the phenyl ring introduces substantial steric bulk, while the electron-donating amine group at the pyridine’s 3-position enhances nucleophilicity. Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| LogP (Partition Coefficient) | 2.23 (predicted) | |
| PSA (Polar Surface Area) | 64.93 Ų | |
| Solubility in DMSO | ≥10 mM at 20°C | |
| Stability | Stable at RT (sealed, dry) |
The compound’s crystalline structure facilitates π-π stacking interactions, critical for its binding to hydrophobic pockets in biological targets .
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling
The synthesis of 2-(4-(tert-Butyl)phenyl)pyridin-3-amine predominantly employs Suzuki–Miyaura coupling, leveraging palladium catalysts to cross-link aryl halides with organoboron reagents . A representative pathway involves:
-
Halogenation: 4-tert-Butylphenylboronic acid reacts with 3-amino-2-bromopyridine under inert atmosphere.
-
Coupling: Pd(PPh₃)₄ catalyzes the reaction in toluene/ethanol (3:1) at 80°C for 12 hours, yielding the coupled product.
-
Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound in >85% purity .
Alternative Routes
Pharmacological Applications and Mechanism of Action
TRPV1 Antagonism and Analgesic Effects
As a competitive TRPV1 antagonist, 2-(4-(tert-Butyl)phenyl)pyridin-3-amine inhibits capsaicin-induced receptor activation with Kᵢ = 0.1 nM . Docking studies using hTRPV1 homology models reveal:
-
Hydrophobic interactions between the tert-butyl group and Leu547/Thr550 residues.
In vivo efficacy was demonstrated in a neuropathic pain model, where a 10 mg/kg dose produced 83% maximal possible effect (MPE) in reversing mechanical allodynia .
Comparative Pharmacokinetics
Compared to analogs like 6-trifluoromethylpyridine derivatives, the tert-butyl substituent enhances metabolic stability (t₁/₂ = 4.2 h vs. 2.8 h in rat liver microsomes) . This attribute positions the compound as a favorable candidate for prolonged analgesic action.
Industrial and Material Science Applications
Organic Semiconductor Development
The compound’s rigid, planar structure facilitates charge transport in organic field-effect transistors (OFETs). Thin films deposited via chemical vapor deposition exhibit hole mobility of 0.12 cm²/V·s, comparable to rubrene-based devices .
Catalytic Ligand Design
In asymmetric catalysis, 2-(4-(tert-Butyl)phenyl)pyridin-3-amine serves as a chiral ligand in Rh-catalyzed hydrogenation reactions, achieving enantiomeric excess (ee) >90% for α,β-unsaturated ketones .
Future Research Directions
Optimization of Bioavailability
Structural modifications targeting the pyridine’s 2-position could enhance blood-brain barrier permeability. Preliminary molecular dynamics simulations suggest fluoro-substituents may reduce P-glycoprotein efflux .
Environmental Impact Assessments
Biodegradation studies in soil models reveal a half-life of 28 days under aerobic conditions, necessitating further ecotoxicological evaluations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume